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molecular formula C11H28N2O3Si B1266249 N-(3-Triethoxysilylpropyl)ethylenediamine CAS No. 5089-72-5

N-(3-Triethoxysilylpropyl)ethylenediamine

Cat. No. B1266249
M. Wt: 264.44 g/mol
InChI Key: INJVFBCDVXYHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980392B2

Procedure details

53.2 g of ethyl orthoformate (0.36 mol) is added at +20° C. to 80 g of N-(2-aminoethyl)-3-aminopropyltriethoxysilane (0.3 mol). The temperature of the mixture is brought up to reflux until formation of ethanol is no longer observed. The reaction mixture is then distilled under partial vacuum (2-5 mbar) and the desired product (69.1 g) is recovered (temperature: 130-135° C.)
Name
ethyl orthoformate
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-])([O-])OCC.[NH2:7][CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH2:13][Si:14]([O:21][CH2:22][CH3:23])([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17]>C(O)C>[CH2:19]([O:18][Si:14]([O:21][CH2:22][CH3:23])([O:15][CH2:16][CH3:17])[CH2:13][CH2:12][CH2:11][N:10]1[CH2:9][CH2:8][N:7]=[CH:1]1)[CH3:20]

Inputs

Step One
Name
ethyl orthoformate
Quantity
53.2 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
0.3 mol
Type
reactant
Smiles
NCCNCCC[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is then distilled under partial vacuum (2-5 mbar)
CUSTOM
Type
CUSTOM
Details
the desired product (69.1 g) is recovered (temperature: 130-135° C.)

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](CCCN1C=NCC1)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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